2-[5-(3-chlorophenyl)-2H-tetrazol-2-yl]-N-[2-(methylsulfanyl)phenyl]acetamide
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Overview
Description
2-[5-(3-chlorophenyl)-2H-tetrazol-2-yl]-N-[2-(methylsulfanyl)phenyl]acetamide is a heterocyclic compound that contains a tetrazole ring. Tetrazoles are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis . This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-chlorobenzonitrile with sodium azide in the presence of a catalyst such as zinc oxide or cobalt oxide, followed by the addition of 2-(methylsulfanyl)aniline and acetic anhydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[5-(3-chlorophenyl)-2H-tetrazol-2-yl]-N-[2-(methylsulfanyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group on the tetrazole ring can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-[5-(3-chlorophenyl)-2H-tetrazol-2-yl]-N-[2-(methylsulfanyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of 2-[5-(3-chlorophenyl)-2H-tetrazol-2-yl]-N-[2-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets. For instance, it has been shown to interact with caspase-3, a key enzyme in the apoptosis pathway, indicating its potential as an anti-cancer agent. The tetrazole ring can also interact with various proteins, affecting their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole
- 5-phenyl-1H-tetrazole
- 2,2’-(5,5’-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-(2-chlorophenyl)acetamides
Uniqueness
2-[5-(3-chlorophenyl)-2H-tetrazol-2-yl]-N-[2-(methylsulfanyl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its tetrazole ring and methylsulfanyl group make it a versatile compound for various applications in medicinal chemistry and materials science .
properties
Molecular Formula |
C16H14ClN5OS |
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Molecular Weight |
359.8 g/mol |
IUPAC Name |
2-[5-(3-chlorophenyl)tetrazol-2-yl]-N-(2-methylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C16H14ClN5OS/c1-24-14-8-3-2-7-13(14)18-15(23)10-22-20-16(19-21-22)11-5-4-6-12(17)9-11/h2-9H,10H2,1H3,(H,18,23) |
InChI Key |
GMKBVXYRXMYZQK-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)CN2N=C(N=N2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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